7-keto-25-Hydroxycholesterol

Description

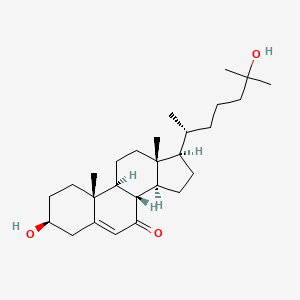

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-22,24,28,30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,24+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBVGGWSAXBLBE-BYJKJZODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308740 | |

| Record name | 7-keto-25-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64907-23-9 | |

| Record name | 7-keto-25-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64907-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-keto-25-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of 7-keto-25-hydroxycholesterol: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

The field of oxysterol research has unveiled a complex landscape of cholesterol oxidation products with profound physiological and pathological implications. Among these, 7-keto-25-hydroxycholesterol (7k,25HC), chemically known as 3β,25-dihydroxy-cholest-5-en-7-one, has emerged as a significant bioactive molecule. This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological functions of 7k,25HC, with a focus on its enzymatic formation and its role as a modulator of the Hedgehog signaling pathway.

Discovery and Synthesis: A Historical Perspective

While a singular, seminal "discovery" paper for this compound is not readily apparent in the broader scientific literature, its identification is intrinsically linked to the pioneering work on oxysterol chemistry and analysis, notably advanced by researchers like Leland L. Smith. The characterization of di-oxygenated sterols became feasible with the development of sophisticated analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allowed for the separation and identification of complex sterol mixtures.

The existence of 7k,25HC was further solidified by studies on its enzymatic synthesis. It is now understood that this compound can be formed from 7-ketocholesterol (B24107) through the action of the enzyme cholesterol 25-hydroxylase (CH25H). This enzymatic conversion represents a key step in the metabolic pathway of 7-ketocholesterol.

Furthermore, this compound exists in a dynamic equilibrium with its reduced form, 7β,25-dihydroxycholesterol. This interconversion is catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSDs), with 11β-HSD1 mediating the reduction of 7k,25HC and 11β-HSD2 catalyzing its oxidation.[1]

Key Biological Activity: Modulation of the Hedgehog Signaling Pathway

A pivotal breakthrough in understanding the biological significance of this compound was the discovery of its role as a modulator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers.

Initial studies identified several oxysterols as activators of the Hedgehog pathway. Subsequent research revealed that this compound, along with 7-keto-27-hydroxycholesterol, can act as modulators of SMO. These oxysterols bind to the extracellular cysteine-rich domain (CRD) of the SMO receptor, influencing its conformation and subsequent signaling activity. While some oxysterols act as agonists, the precise effect of 7k,25HC on SMO activation can be context-dependent and may involve synergistic or inhibitory interactions with other signaling molecules.

The discovery that oxysterols, including 7k,25HC, can directly interact with and modulate a critical signaling receptor like SMO opened new avenues for research into the physiological roles of these cholesterol metabolites and their potential as therapeutic targets.

Quantitative Data

Quantitative data on the physiological concentrations of this compound in various tissues and bodily fluids are still emerging. The low abundance of this and other di-oxygenated oxysterols presents analytical challenges. However, advancements in mass spectrometry techniques are enabling more sensitive and specific quantification.

| Oxysterol | Typical Concentration Range in Human Plasma | Reference |

| 7-ketocholesterol | <0.03 μg/ml | [2] |

| 25-hydroxycholesterol | Low nanomolar range | [3] |

| 7α,25-dihydroxycholesterol | Not typically detected in control plasma | [3] |

| This compound | Data not widely available |

Note: The concentrations of oxysterols can vary significantly depending on the individual's health status, diet, and the presence of oxidative stress.

Experimental Protocols

This section details the methodologies central to the discovery and characterization of this compound.

Enzymatic Synthesis of this compound

Objective: To demonstrate the formation of this compound from 7-ketocholesterol by cholesterol 25-hydroxylase (CH25H).

Methodology:

-

Enzyme Source: Recombinant human CH25H expressed in a suitable host system (e.g., insect cells or HEK293 cells).

-

Substrate: 7-ketocholesterol dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Reaction Buffer: A buffer appropriate for CH25H activity, typically containing cofactors such as NADPH.

-

Incubation: The recombinant enzyme is incubated with the 7-ketocholesterol substrate in the reaction buffer at 37°C for a defined period.

-

Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system such as chloroform:methanol.

-

Analysis: The extracted lipids are analyzed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or GC-MS to identify the formation of the more polar product, this compound. The identity of the product is confirmed by comparing its retention time and mass spectrum to an authentic standard.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Oxysterol Analysis

Objective: To separate, identify, and quantify this compound in a biological sample.

Methodology:

-

Lipid Extraction: Lipids are extracted from the sample (e.g., plasma, tissue homogenate) using a robust method like the Folch or Bligh-Dyer procedure. An internal standard (e.g., a deuterated oxysterol) is added at the beginning of the extraction for accurate quantification.

-

Saponification (Optional): To analyze total oxysterols (free and esterified), the lipid extract is saponified to hydrolyze the ester bonds.

-

Solid-Phase Extraction (SPE): The lipid extract is subjected to SPE to separate the oxysterols from the much more abundant cholesterol.

-

Derivatization: The hydroxyl and keto groups of the oxysterols are derivatized, typically by silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase their volatility and thermal stability for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column based on their boiling points and polarity. The mass spectrometer fragments the eluting compounds, and the resulting mass spectra are used for identification by comparison to a spectral library and authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[2][4]

Smoothened (SMO) Binding Assay

Objective: To determine if this compound directly binds to the Smoothened receptor.

Methodology:

-

Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding a tagged version of the Smoothened receptor (e.g., with a Myc or Flag tag).

-

Membrane Preparation: The cell membranes containing the expressed SMO receptor are isolated by cell lysis and centrifugation.

-

Binding Reaction: The membranes are incubated with a labeled ligand that is known to bind to SMO (e.g., a fluorescently tagged cyclopamine (B1684311) derivative or a radiolabeled oxysterol).

-

Competition: The binding reaction is performed in the presence of increasing concentrations of unlabeled this compound.

-

Detection: The amount of labeled ligand bound to the SMO receptor is measured. A decrease in the signal with increasing concentrations of this compound indicates that it competes with the labeled ligand for binding to SMO.

-

Data Analysis: The data are analyzed to determine the binding affinity (e.g., IC50) of this compound for the Smoothened receptor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic synthesis and interconversion of this compound.

Caption: General workflow for the analysis of this compound by GC-MS.

Caption: Modulation of the Hedgehog signaling pathway by this compound.

Conclusion

The discovery of this compound as a bioactive oxysterol has added another layer of complexity to our understanding of cholesterol metabolism and its role in cellular signaling. While the precise historical details of its initial identification are intertwined with the broader advancements in oxysterol research, its enzymatic synthesis and its function as a modulator of the critical Hedgehog signaling pathway are now well-established. For researchers, scientists, and drug development professionals, this compound represents a molecule of interest with potential implications in both physiological processes and disease states, warranting further investigation into its precise roles and therapeutic potential.

References

- 1. pnas.org [pnas.org]

- 2. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilia-associated oxysterols activate Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 7-keto-25-Hydroxycholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological significance of 7-keto-25-hydroxycholesterol, an important oxysterol involved in various physiological and pathological processes. This document details a feasible synthetic route, comprehensive characterization methodologies, and its role in cellular signaling pathways.

Introduction

This compound is an oxidized derivative of cholesterol that possesses both a ketone group at the 7-position and a hydroxyl group at the 25-position. Oxysterols are known to be crucial signaling molecules in lipid metabolism, inflammation, and cell apoptosis. The unique structure of this compound suggests its potential as a modulator of nuclear receptors and other cellular targets, making it a molecule of interest for drug discovery and biomedical research.

Chemical Synthesis

A multi-step chemical synthesis approach is proposed for the preparation of this compound, commencing from the readily available starting material, desmosterol (B1670304). The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 25-Hydroxycholesterol from Desmosterol

This procedure is adapted from an efficient and environmentally benign method.[1][2]

-

Materials: Desmosterol, N-bromosuccinimide (NBS), Tetrahydrofuran (THF), Water, Lithium aluminum hydride (LiAlH₄), Diethyl ether, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve desmosterol in a 4:1 (v/v) mixture of THF and water.

-

Cool the solution to 0°C and add NBS portion-wise with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude bromohydrin.

-

Dissolve the crude bromohydrin in anhydrous THF and add it dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

-

Filter the resulting suspension and extract the filtrate with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 25-hydroxycholesterol.

-

Step 2: Acetylation of the 3-hydroxyl group

-

Materials: 25-hydroxycholesterol, Pyridine, Acetic anhydride, Ethyl acetate (B1210297), 1M HCl, Saturated aqueous sodium bicarbonate.

-

Procedure:

-

Dissolve 25-hydroxycholesterol in pyridine and cool to 0°C.

-

Add acetic anhydride dropwise and allow the reaction to warm to room temperature.

-

Stir for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-acetyl-25-hydroxycholesterol.

-

Step 3: Allylic Oxidation to 3-acetyl-7-keto-25-hydroxycholesterol

This protocol is based on the Jones oxidation of steroidal alcohols.

-

Materials: 3-acetyl-25-hydroxycholesterol, Acetone, Jones reagent (Chromium trioxide in sulfuric acid and water), Isopropanol (B130326), Ethyl acetate.

-

Procedure:

-

Dissolve 3-acetyl-25-hydroxycholesterol in acetone and cool the solution to 0°C.

-

Slowly add Jones reagent dropwise with vigorous stirring until a persistent orange color is observed.

-

Continue stirring at 0°C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction by the addition of isopropanol until the solution turns green.

-

Filter the mixture to remove chromium salts and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-acetyl-7-keto-25-hydroxycholesterol.

-

Step 4: Deprotection to this compound

-

Materials: 3-acetyl-7-keto-25-hydroxycholesterol, Methanol, Potassium carbonate (K₂CO₃).

-

Procedure:

-

Dissolve the crude 3-acetyl-7-keto-25-hydroxycholesterol in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Neutralize the reaction with a mild acid (e.g., dilute HCl) and remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the final product by column chromatography on silica gel.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and spectrometric techniques.

Physical and Chemical Properties

| Property | Value |

| Formal Name | 3β,25-dihydroxy-cholest-5-en-7-one |

| CAS Number | 64907-23-9[3] |

| Molecular Formula | C₂₇H₄₄O₃[3] |

| Formula Weight | 416.6 g/mol [3] |

| Purity | ≥90% (commercially available standard)[3] |

| Solubility | Soluble in Chloroform and Methanol[3] |

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D (¹H and ¹³C) and 2D NMR experiments are essential for unambiguous structure elucidation. Based on known spectra of similar oxysterols, the following characteristic chemical shifts are expected.

| ¹H NMR (CDCl₃, estimated) | ¹³C NMR (CDCl₃, estimated) |

| ~5.7 ppm (olefinic H-6) | ~200 ppm (C-7 ketone) |

| ~3.6 ppm (H-3) | ~165 ppm (C-5) |

| ~1.2 ppm (C-26, C-27 methyls) | ~128 ppm (C-6) |

| ~1.0 ppm (C-19 methyl) | ~71 ppm (C-3) |

| ~0.7 ppm (C-18 methyl) | ~71 ppm (C-25) |

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a sensitive technique for the identification and quantification of oxysterols.[4]

-

Expected Molecular Ion: [M+H]⁺ at m/z 417.3312.

-

Key Fragmentation Ions: The mass spectrum is expected to show characteristic fragmentation patterns, including the loss of water molecules from the hydroxyl groups and cleavage of the side chain. Analysis of the trimethylsilyl (B98337) (TMS) derivative by GC-MS can also provide a characteristic fragmentation pattern.[5]

Biological Significance and Signaling Pathways

This compound is a bioactive lipid that can modulate the activity of several nuclear receptors and influence various cellular processes.

Regulation of Nuclear Receptors

Both the 7-keto and 25-hydroxy moieties contribute to the molecule's ability to interact with nuclear receptors such as Liver X Receptors (LXRs) and Retinoic acid-related orphan receptors (RORs).

-

Liver X Receptors (LXRs): 25-hydroxycholesterol is a known agonist of LXRs.[6] LXR activation plays a crucial role in cholesterol homeostasis, fatty acid metabolism, and inflammation.

-

Retinoic acid-related Orphan Receptor alpha (RORα): Certain oxysterols, including 7-oxygenated sterols, are ligands for RORα and RORγ.[7] The CH25H–CYP7B1–RORα axis has been identified as a critical catabolic regulator in the pathogenesis of osteoarthritis, where 25-hydroxycholesterol is a key intermediate.[8]

Caption: Involvement of this compound in cellular signaling.

Induction of Oxidative Stress

Both 7-ketocholesterol (B24107) and 25-hydroxycholesterol have been shown to rapidly enhance the production of reactive oxygen species (ROS) in human neutrophils, suggesting a pro-inflammatory role in certain contexts.[9] This activity is important to consider in the evaluation of the biological effects of this compound.

Caption: Induction of ROS production by this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The detailed protocols and characterization data provide a solid foundation for researchers to produce and verify this important oxysterol for further investigation. The elucidation of its roles in modulating nuclear receptor signaling pathways highlights its potential as a target for therapeutic intervention in a variety of diseases. Further research into the specific biological activities of this compound is warranted to fully understand its physiological and pathological significance.

References

- 1. Investigation on the synthesis of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Ketocholesterol, TMS derivative [webbook.nist.gov]

- 6. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Second Class of Nuclear Receptors for Oxysterols: Regulation of RORα and RORγ activity by 24S-Hydroxycholesterol (Cerebrosterol) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bonehealth.wustl.edu [bonehealth.wustl.edu]

- 9. 7-Keto-cholesterol and 25-hydroxy-1 cholesterol rapidly enhance ROS production in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Genesis of 7-keto-25-Hydroxycholesterol In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core enzymatic pathways responsible for the in vivo formation of 7-keto-25-hydroxycholesterol (7k25OHC), a bioactive oxysterol implicated in various physiological and pathological processes. This document provides a comprehensive overview of the key enzymes, their catalytic activities, and the experimental methodologies required to study these transformations.

Introduction to this compound

Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and intermediates in metabolic pathways. This compound is a di-oxygenated oxysterol whose biological functions are an emerging area of research. Its formation is tightly regulated by a series of enzymatic reactions, which are critical for maintaining cellular homeostasis. Dysregulation of this pathway has been linked to inflammatory responses and cellular dysfunction.

The Core Enzymatic Pathway

The in vivo formation of this compound is a two-step process initiated from the precursor 7-ketocholesterol (B24107) (7kC), a common product of cholesterol autooxidation.

Step 1: 25-Hydroxylation of 7-ketocholesterol by Cholesterol 25-Hydroxylase (CH25H)

The initial and rate-limiting step in the formation of 7k25OHC is the introduction of a hydroxyl group at the C-25 position of 7-ketocholesterol. This reaction is catalyzed by the enzyme Cholesterol 25-hydroxylase (CH25H) , a membrane-bound monooxygenase.[1][2]

-

Enzyme: Cholesterol 25-hydroxylase (CH25H)

-

Substrate: 7-ketocholesterol (7kC)

-

Product: this compound (7k25OHC)

-

Cofactors: Requires molecular oxygen (O₂) and a reducing agent, typically NADPH.[3]

Step 2: Interconversion of this compound and 7β,25-dihydroxycholesterol

This compound can be further metabolized through a reversible reaction catalyzed by two isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD).

-

Reduction by 11β-HSD1: The keto group at the C-7 position of 7k25OHC can be stereospecifically reduced to a hydroxyl group by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , yielding 7β,25-dihydroxycholesterol (7β25OHC).[1][2] This reaction is thought to be a detoxification pathway, as 7-keto oxysterols are generally more cytotoxic than their 7-hydroxy counterparts.[4]

-

Enzyme: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)

-

Substrate: this compound (7k25OHC)

-

Product: 7β,25-dihydroxycholesterol (7β25OHC)

-

Cofactor: NADPH[5]

-

-

Oxidation by 11β-HSD2: The reverse reaction, the oxidation of 7β,25-dihydroxycholesterol back to this compound, is catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[1][2]

-

Enzyme: 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)

-

Substrate: 7β,25-dihydroxycholesterol (7β25OHC)

-

Product: this compound (7k25OHC)

-

Cofactor: NAD⁺[5]

-

Quantitative Data

| Enzyme | Substrate | Product | Km | Vmax / kcat | Reference |

| CH25H | 7-ketocholesterol | This compound | Not Reported | Not Reported | [1][2] |

| 11β-HSD1 | This compound | 7β,25-dihydroxycholesterol | Not Reported | Not Reported | [1][2] |

| 11β-HSD2 | 7β,25-dihydroxycholesterol | This compound | Not Reported | Not Reported | [1][2] |

| 11β-HSD1 | 7-ketocholesterol | 7β-hydroxycholesterol | 1.8 ± 0.3 µM | 1.3 ± 0.1 pmol/µ g/min | [6] |

| 11β-HSD1 | 11-dehydrocorticosterone | Corticosterone | 0.2 ± 0.0 µM | 16.4 ± 0.6 pmol/µ g/min | [6] |

Experimental Protocols

In Vitro Enzyme Activity Assays

4.1.1. CH25H Activity Assay with 7-ketocholesterol

This protocol describes a method to determine the activity of recombinant CH25H in converting 7kC to 7k25OHC.

-

Enzyme Preparation: Utilize microsomes from cells overexpressing recombinant human CH25H or purified recombinant CH25H.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) containing a known concentration of the CH25H enzyme preparation.

-

Substrate Addition: Add 7-ketocholesterol (solubilized in a suitable vehicle like cyclodextrin) to the reaction mixture to a final concentration in the low micromolar range.

-

Initiation of Reaction: Start the reaction by adding a saturating concentration of NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform (B151607) and methanol. Add an internal standard (e.g., a deuterated oxysterol) for quantification. Vortex and centrifuge to separate the phases.

-

Analysis: Collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Quantification: Use a validated LC-MS/MS method to separate and quantify the product, this compound, based on its specific mass-to-charge ratio and fragmentation pattern, relative to the internal standard.

4.1.2. 11β-HSD1/2 Activity Assay with 7-keto/7β,25-dihydroxycholesterol

This protocol can be adapted to measure both the reductase activity of 11β-HSD1 and the dehydrogenase activity of 11β-HSD2.

-

Enzyme Preparation: Use microsomes from cells overexpressing recombinant human 11β-HSD1 or 11β-HSD2, or purified recombinant enzymes.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the enzyme preparation.

-

Substrate and Cofactor Addition:

-

For 11β-HSD1 (Reductase): Add this compound as the substrate and NADPH as the cofactor.

-

For 11β-HSD2 (Dehydrogenase): Add 7β,25-dihydroxycholesterol as the substrate and NAD⁺ as the cofactor.

-

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination and Extraction: Stop the reaction and extract the sterols as described for the CH25H assay, including the addition of an appropriate internal standard.

-

Analysis and Quantification: Analyze the formation of 7β,25-dihydroxycholesterol (for 11β-HSD1) or the formation of this compound (for 11β-HSD2) using a validated LC-MS/MS method.

In Vivo Quantification of this compound

This protocol outlines the general steps for measuring the levels of 7k25OHC in biological tissues or plasma.

-

Sample Collection: Collect tissue or plasma samples and immediately freeze them in liquid nitrogen to prevent autooxidation of cholesterol.

-

Homogenization (for tissues): Homogenize the frozen tissue in a suitable buffer containing antioxidants (e.g., butylated hydroxytoluene, BHT).

-

Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer or Folch method. Add an internal standard (e.g., d7-7-ketocholesterol) at the beginning of the extraction to account for procedural losses.

-

Saponification (Optional): To measure total oxysterols (free and esterified), perform a mild alkaline saponification to hydrolyze the ester bonds.

-

Solid-Phase Extraction (SPE): Purify the lipid extract using a solid-phase extraction cartridge to remove interfering lipids and enrich the oxysterol fraction.

-

Derivatization (Optional): To improve chromatographic properties and ionization efficiency for GC-MS or LC-MS analysis, the oxysterols can be derivatized (e.g., silylation).

-

LC-MS/MS Analysis: Quantify this compound using a validated LC-MS/MS method with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[7][8]

Visualization of Pathways and Workflows

Signaling Pathways

The formation of 7β,25-dihydroxycholesterol is significant as related oxysterols, such as 7α,25-dihydroxycholesterol, are potent agonists of the G-protein coupled receptor EBI2 (GPR183).[9][10] Activation of EBI2 is known to play a crucial role in immune cell migration and positioning.[11] The downstream signaling of 7-ketocholesterol itself involves the activation of inflammatory pathways, including NF-κB and MAPK pathways, leading to the expression of pro-inflammatory cytokines.[9][12]

Caption: Enzymatic formation and potential downstream signaling pathways of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the enzymatic formation of this compound in vitro.

Caption: A generalized workflow for in vitro analysis of this compound metabolism.

References

- 1. Enzymatic interconversion of the oxysterols 7β,25-dihydroxycholesterol and 7-keto,25-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11β-Hydroxysteroid dehydrogenases control access of 7β,27-dihydroxycholesterol to retinoid-related orphan receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol 25-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. 11β-Hydroxysteroid dehydrogenase type 1 contributes to the balance between 7-keto- and 7-hydroxy-oxysterols in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel routes for metabolism of 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Role of 7-keto-25-hydroxycholesterol in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-keto-25-hydroxycholesterol (7k25OHC) is an oxysterol, a class of oxidized derivatives of cholesterol, that is emerging as a significant modulator of critical cellular pathways. Possessing both a ketone group at the 7th position and a hydroxyl group at the 25th position, 7k25OHC exhibits a complex biological profile, influencing fundamental processes ranging from developmental signaling to lipid homeostasis and cellular stress responses. This technical guide provides a comprehensive overview of the current understanding of 7k25OHC's biological roles, with a focus on its interaction with the Hedgehog signaling pathway, and its putative involvement in inflammation, apoptosis, and lipid metabolism. This document consolidates available data, details pertinent experimental methodologies, and presents signaling pathway diagrams to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

Oxysterols are no longer considered mere byproducts of cholesterol metabolism but are now recognized as potent signaling molecules with diverse physiological and pathological functions. This compound (7k25OHC) is a unique oxysterol that combines the structural features of two well-studied oxysterols: 7-ketocholesterol (B24107) (7KC) and 25-hydroxycholesterol (B127956) (25HC). While research specifically focused on 7k25OHC is still developing, the extensive knowledge of its parent compounds provides a strong foundation for understanding its biological significance. 7KC is a major product of cholesterol autooxidation and is known to induce oxidative stress, inflammation, and apoptosis.[1][2][3] 25HC is an enzymatic product of cholesterol 25-hydroxylase (CH25H) and is a key regulator of lipid metabolism and immune responses.[4][5] This guide will delve into the known and proposed cellular functions of 7k25OHC, with a particular emphasis on its role as an activator of the Hedgehog signaling pathway.

Synthesis and Metabolism

7k25OHC can be formed in vivo through the enzymatic action of cholesterol 25-hydroxylase (CH25H) on 7-ketocholesterol (7KC).[2] Furthermore, it can be enzymatically interconverted with 7β,25-dihydroxycholesterol (7β25OHC), a ligand for the Epstein-Barr virus-induced gene 2 (EBI2), through the actions of 11β-hydroxysteroid dehydrogenase type 1 and 2. This metabolic interplay suggests that the cellular levels of 7k25OHC are tightly regulated and may be linked to inflammatory processes.

Core Biological Roles and Signaling Pathways

The biological activities of 7k25OHC are multifaceted, stemming from its ability to interact with distinct cellular signaling networks.

Hedgehog Signaling Pathway Activation

A primary and well-documented role of 7k25OHC is its function as an agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[6][7] The Hh pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers. 7k25OHC binds to the extracellular cysteine-rich domain (CRD) of Smo, inducing a conformational change that leads to the activation of the downstream signaling cascade, culminating in the activation of Gli transcription factors.[7] While the precise EC50 for Smo activation by 7k25OHC has not been definitively established in the literature, it is recognized as a potent activator.[6]

Regulation of Lipid Metabolism (Putative)

Given that 25-hydroxycholesterol is a potent regulator of lipid homeostasis through its effects on Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs), it is highly probable that 7k25OHC shares these activities.[4][8]

-

SREBP Pathway: 25HC is known to suppress the processing of SREBP-2, a master transcriptional regulator of cholesterol biosynthesis.[4] This leads to a downregulation of genes involved in the cholesterol synthesis pathway. It is hypothesized that 7k25OHC similarly inhibits SREBP-2 processing, thereby contributing to the feedback inhibition of cholesterol production.

-

LXR Pathway: Oxysterols, including 25HC, are natural ligands for LXRs, which are nuclear receptors that regulate the expression of genes involved in cholesterol efflux, transport, and fatty acid synthesis.[5][9] Activation of LXRs by 7k25OHC would be expected to upregulate genes such as ABCA1 and ABCG1, promoting reverse cholesterol transport.

References

- 1. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.aston.ac.uk [research.aston.ac.uk]

- 3. 7-ketocholesterol induces apoptosis of MC3T3-E1 cells associated with reactive oxygen species generation, endoplasmic reticulum stress and caspase-3/7 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Lung-genomics [lung-genomics.org]

- 8. researchgate.net [researchgate.net]

- 9. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

7-keto-25-hydroxycholesterol: A Comprehensive Technical Guide on its Formation, Analysis, and Biological Activity as a Metabolite of 7-ketocholesterol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-ketocholesterol (B24107) (7-KC), a prominent and cytotoxic oxysterol, is implicated in a variety of age-related and chronic diseases. Its metabolic conversion into other bioactive molecules is a critical determinant of its overall pathophysiological impact. This technical guide focuses on a key metabolite, 7-keto-25-hydroxycholesterol, providing a detailed overview of its enzymatic synthesis from 7-KC, comprehensive analytical methodologies for its quantification, and an exploration of its distinct biological activities. Particular emphasis is placed on its role as a modulator of the Hedgehog signaling pathway through its interaction with the Smoothened (Smo) receptor. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to 7-ketocholesterol and its Metabolism

7-ketocholesterol is an oxidized derivative of cholesterol formed through both non-enzymatic auto-oxidation and enzymatic processes. It is a major component of oxidized low-density lipoproteins (oxLDL) and is found in atherosclerotic plaques.[1] The biological effects of 7-KC are extensive and include the induction of oxidative stress, inflammation, and apoptosis, contributing to the pathology of various diseases. The metabolic fate of 7-KC is diverse, involving enzymatic modifications that can either detoxify it or convert it into other signaling molecules. A key metabolic pathway is the hydroxylation at the C25 position, leading to the formation of this compound.

Enzymatic Formation of this compound

The primary enzymatic route for the synthesis of this compound from 7-ketocholesterol is catalyzed by Cholesterol 25-hydroxylase (CH25H) .[2][3] This enzyme introduces a hydroxyl group at the 25th carbon position of the sterol side chain. In insects, a similar function is performed by the enzyme CYP306A1.

Furthermore, this compound (7k25OHC) is subject to further metabolism through the action of 11β-hydroxysteroid dehydrogenases (11β-HSDs). 11β-HSD1 can reduce the 7-keto group to a 7β-hydroxyl group, forming 7β,25-dihydroxycholesterol (7β25OHC). Conversely, 11β-HSD2 can oxidize 7β25OHC back to 7k25OHC.[3]

Metabolic Pathway of 7-ketocholesterol to this compound

Quantitative Data on Enzymatic Conversions

Precise kinetic data for the enzymatic conversion of 7-ketocholesterol and its metabolites is crucial for understanding the dynamics of these pathways. The following table summarizes the available kinetic parameters for the enzymes involved.

| Enzyme | Substrate | Product | Km (µM) | Vmax or kcat | Source |

| Murine 11β-HSD1 | 7-ketocholesterol | 7β-hydroxycholesterol | 1200 | 1.4 pmol/s (kcat) | |

| Murine 11β-HSD1 | 7β-hydroxycholesterol | 7-ketocholesterol | 330 | 0.11 pmol/s (kcat) | |

| Human 11β-HSD2 | 7β,27-dihydroxycholesterol | 7-keto,27-dihydroxycholesterol | ~0.2 (apparent) | 1.01 ± 0.35 nmol·h⁻¹·mg⁻¹ |

Experimental Protocols

Enzymatic Synthesis of this compound using Recombinant CH25H

This protocol outlines a general procedure for the enzymatic synthesis of this compound. Optimization of specific parameters may be required depending on the expression system and purity of the recombinant enzyme.

4.1.1. Expression and Purification of Recombinant Human Cholesterol 25-hydroxylase (CH25H)

A generic protocol for the expression and purification of a His-tagged recombinant protein in E. coli is provided below. This can be adapted for CH25H.

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the human CH25H gene with a polyhistidine tag.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB broth containing the appropriate antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the recombinant CH25H protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Verification: Confirm the purity and identity of the purified protein by SDS-PAGE and Western blotting.

4.1.2. In Vitro Enzymatic Reaction

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant CH25H (concentration to be optimized)

-

7-ketocholesterol (substrate, e.g., 10-50 µM, dissolved in a suitable solvent like ethanol (B145695) or DMSO)

-

NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours), with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727). Vortex vigorously and centrifuge to separate the phases.

-

Purification of this compound: The organic phase containing the product can be dried down and further purified using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Extraction and Quantification of this compound from Cell Culture

This protocol is adapted from methods for general oxysterol analysis and can be applied to the quantification of this compound from cell culture experiments.

-

Sample Collection: Collect cell culture media and/or cell pellets.

-

Internal Standard: Add an appropriate internal standard (e.g., d7-labeled 7-ketocholesterol or a similar oxysterol) to the samples for accurate quantification.

-

Liquid-Liquid Extraction:

-

For cell pellets, add a mixture of chloroform:methanol (2:1, v/v) and vortex thoroughly.

-

For media, perform a liquid-liquid extraction with a solvent like ethyl acetate.

-

-

Phase Separation: Centrifuge the samples to separate the organic and aqueous phases.

-

Drying and Reconstitution: Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.

-

Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and the internal standard need to be determined and optimized.

-

Table of LC-MS/MS Parameters for Oxysterol Analysis (Example)

| Parameter | Setting |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 50:50) + 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40-50°C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| MRM Transitions | To be determined for this compound |

Biological Activity of this compound

While the biological effects of 7-ketocholesterol are well-documented, the specific roles of its metabolite, this compound, are an emerging area of research.

Activation of the Hedgehog Signaling Pathway

A significant function of this compound is its ability to act as an agonist of the Smoothened (Smo) receptor , a key component of the Hedgehog (Hh) signaling pathway. This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer.

Activation of Smo by this compound leads to the downstream activation of the Gli family of transcription factors (Gli1, Gli2, Gli3), which in turn regulate the expression of Hh target genes, such as Patched1 (Ptch1) and Gli1 itself.[3]

Potential Interaction with Liver X Receptors (LXRs)

Liver X Receptors (LXRs) are nuclear receptors that play a pivotal role in cholesterol homeostasis and inflammation. Several oxysterols are known to be LXR agonists. While 7-ketocholesterol has been shown to activate LXRα, direct evidence for the activation of LXRs by this compound is currently limited. Further research is needed to fully elucidate the potential role of this metabolite in LXR-mediated signaling.

Conclusion

This compound is a significant metabolite of 7-ketocholesterol with distinct biological activities. Its formation is primarily catalyzed by CH25H, and its levels are further regulated by 11β-HSD enzymes. The ability of this compound to activate the Hedgehog signaling pathway through the Smoothened receptor highlights its potential importance in both physiological and pathological processes. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to further investigate the synthesis, analysis, and function of this intriguing oxysterol. Future studies are warranted to fully characterize its kinetic parameters of formation and to explore its complete signaling repertoire, including its potential interactions with LXR and other nuclear receptors. A deeper understanding of this compound will undoubtedly provide valuable insights into the complex biology of oxysterols and may reveal new therapeutic targets for a range of diseases.

References

The Multifaceted Mechanism of Action of 7-keto-25-Hydroxycholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-keto-25-hydroxycholesterol is an oxysterol with a complex mechanism of action, primarily characterized by its unique role as a modulator of the Hedgehog signaling pathway. This guide provides an in-depth analysis of its molecular interactions and the broader activities of its constituent oxidized cholesterol moieties, 7-ketocholesterol (B24107) (7KC) and 25-hydroxycholesterol (B127956) (25HC). It details the activation of the Smoothened (Smo) receptor, the inhibition of cholesterol biosynthesis via Sterol Regulatory Element-Binding Protein 2 (SREBP-2) suppression, and the induction of cellular stress pathways. This document consolidates current research to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades to facilitate further investigation and therapeutic development.

Core Mechanism of Action: Hedgehog Pathway Activation

The most distinct mechanism of action of this compound is its function as an agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial in embryonic development and adult tissue homeostasis.

This compound directly binds to the extracellular cysteine-rich domain (CRD) of the Smoothened receptor.[2][3][4] This interaction alleviates the inhibitory effect of the Patched (PTCH1) receptor on Smo, leading to the activation of downstream signaling through the GLI family of transcription factors.[5] This activation is synergistic with other Smo agonists, and its activity can be abolished by Smo inhibitors like cyclopamine.[2] While it is a confirmed activator, it is suggested that cholesterol itself may be the primary endogenous ligand for Smo, and the essentiality of oxysterols like this compound for this pathway is still under investigation.[1]

Regulation of Cholesterol Homeostasis

The actions of this compound are also deeply intertwined with the cellular pathways governing cholesterol metabolism, largely through the well-characterized effects of its 7-keto and 25-hydroxy constituents.

Inhibition of SREBP-2 Processing by the 25-Hydroxy Moiety

The 25-hydroxycholesterol (25HC) component is a potent regulator of cholesterol biosynthesis through its inhibition of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[6][7][8] In the endoplasmic reticulum (ER), 25HC enhances the interaction between SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig) proteins.[9] This binding retains the SREBP-2/SCAP complex in the ER, preventing its translocation to the Golgi apparatus where it would normally be cleaved and activated.[9] The resulting decrease in active SREBP-2 leads to reduced transcription of genes involved in cholesterol synthesis, such as HMG-CoA reductase.[10] This inhibitory effect occurs at submicromolar concentrations.[10]

Inhibition of HMG-CoA Reductase by the 7-Keto Moiety

7-ketocholesterol (7KC) contributes to the reduction of cholesterol synthesis by directly suppressing the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[11][12] This feedback inhibition is a hallmark of many oxysterols and serves to prevent the accumulation of excess cholesterol.

Induction of Cellular Stress Pathways

Both 7KC and 25HC are known inducers of cellular stress, leading to outcomes that are highly dependent on concentration and cell type.

Oxidative Stress and Apoptosis (7-Ketocholesterol)

At micromolar concentrations (typically 20-50 µM), 7KC is a potent inducer of oxidative stress and apoptosis.[13][14][15] This process, sometimes termed "oxiapoptophagy," involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase-3/7, ultimately leading to programmed cell death.[13][16]

Integrated Stress Response (25-Hydroxycholesterol)

25HC activates the integrated stress response (ISR) in macrophages and other cell types.[17][18][19] This activation is mediated primarily through the GCN2/eIF2α/ATF4 signaling branch and occurs independently of LXR and SREBP pathways.[17][18] The ISR is a broad cellular response to various stressors that leads to a global reprogramming of transcription and translation, which may contribute to the known antiviral properties of 25HC.[17][18]

Quantitative Data Summary

| Compound | Target/Process | Effect | Effective Concentration / IC₅₀ | Cell Type(s) |

| This compound | Smoothened (Smo) Receptor | Activation / Agonist | Not specified; direct binding confirmed | NIH3T3, MEFs |

| 7-ketocholesterol (7KC) | Apoptosis Induction | Cytotoxicity / Apoptosis | 20-50 µM | MC3T3-E1, N2a Neuronal Cells |

| HMG-CoA Reductase | Inhibition | IC₅₀ not specified in reviewed literature | Human Fibroblasts | |

| 25-hydroxycholesterol (25HC) | SREBP-2 Processing | Inhibition | Submicromolar concentrations | Neurons, Macrophages, various cell lines |

| Integrated Stress Response | Activation | 5 µM | Macrophages |

Experimental Protocols

General Protocol for Cellular Treatment with Oxysterols

This protocol provides a general framework for treating cultured cells with this compound or related oxysterols.

-

Stock Solution Preparation: Dissolve the oxysterol in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C or -80°C.

-

Cell Culture: Plate cells (e.g., NIH3T3 for Hh signaling, HepG2 for cholesterol metabolism) in appropriate multi-well plates and grow to 70-80% confluency in complete growth medium.

-

Treatment Preparation: On the day of the experiment, dilute the oxysterol stock solution in serum-free or low-serum medium to the desired final concentrations (e.g., 1-50 µM). Prepare a vehicle control using the same final concentration of the solvent.

-

Cell Treatment: Aspirate the complete medium from the cells, wash once with PBS, and replace it with the medium containing the oxysterol or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 4 to 48 hours) at 37°C in a CO₂ incubator.

-

Downstream Analysis: Following incubation, harvest the cells for analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR, or cell viability assays).

References

- 1. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sterol regulation of developmental and oncogenic Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cholesterol metabolite 25-hydroxycholesterol restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The cholesterol metabolite 25-hydroxycholesterol restrains the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 25-Hydroxycholesterol as a Signaling Molecule of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Reduction of oxysterol levels up-regulates HMG-CoA reductase activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 7-ketocholesterol induces apoptosis of MC3T3-E1 cells associated with reactive oxygen species generation, endoplasmic reticulum stress and caspase-3/7 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.aston.ac.uk [research.aston.ac.uk]

- 17. 25-Hydroxycholesterol activates the integrated stress response to reprogram transcription and translation in macrophages. [escholarship.org]

- 18. 25-Hydroxycholesterol Activates the Integrated Stress Response to Reprogram Transcription and Translation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-keto-25-hydroxycholesterol for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-keto-25-hydroxycholesterol is a dually oxygenated oxysterol of significant interest in biomedical research due to the combined biological activities of its constituent moieties. The 7-keto group is associated with pro-inflammatory and pro-apoptotic signaling, while the 25-hydroxyl group plays a role in lipid metabolism and immune regulation. This document provides a detailed protocol for the chemical synthesis of this compound, starting from commercially available cholesterol. The protocol is divided into two main stages: the synthesis of the 7-ketocholesterol (B24107) intermediate and the subsequent introduction of the 25-hydroxyl group. Additionally, an alternative enzymatic approach for the final hydroxylation step is discussed. This guide includes detailed experimental procedures, data on expected yields and purity, and diagrams of the synthetic workflow and relevant biological signaling pathways.

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules involved in a myriad of physiological and pathological processes. 7-ketocholesterol is a major product of cholesterol autooxidation and is implicated in the pathogenesis of atherosclerosis, neurodegenerative diseases, and age-related macular degeneration through the induction of oxidative stress and apoptosis[1][2][3]. Conversely, 25-hydroxycholesterol (B127956) is an enzymatically produced oxysterol that regulates cholesterol homeostasis and modulates immune responses[4][5]. The synthesis of this compound allows researchers to investigate the synergistic or antagonistic effects of these two functional groups within a single molecule, providing a valuable tool for studying lipid signaling and developing potential therapeutic agents.

Chemical Synthesis Protocol

The chemical synthesis of this compound is a multi-step process. The following protocol is a composite method based on established procedures for the individual modifications of the cholesterol scaffold.

Stage 1: Synthesis of 7-Ketocholesterol from Cholesterol

The initial step involves the oxidation of cholesterol at the C7 position to yield 7-ketocholesterol.

Experimental Protocol:

-

Protection of the 3-hydroxyl group: Cholesterol is first protected as its acetate (B1210297) ester to prevent oxidation of the 3-hydroxyl group.

-

Oxidation: The protected cholesteryl acetate is then oxidized to introduce the keto group at the C7 position.

-

Deprotection: The acetate protecting group is removed to yield 7-ketocholesterol.

-

Purification: The crude product is purified by preparative Thin Layer Chromatography (TLC) or column chromatography.

Quantitative Data for Stage 1:

| Step | Reagents and Conditions | Typical Yield | Purity (by TLC/GLC) | Reference |

| Acetylation | Acetic anhydride, pyridine | >95% | >98% | [6][7] |

| Oxidation | t-Butyl chromate, CCl4, acetic acid, acetic anhydride | ~65-70% | Crude | [6][7] |

| Hydrolysis | Potassium carbonate, methanol/water | >90% | Crude | [6][7] |

| Purification | Preparative TLC (ethyl ether-cyclohexane) | ~70-80% (from crude) | >99% | [6][7] |

Stage 2: Synthesis of this compound from 7-Ketocholesterol

This stage involves the selective introduction of a hydroxyl group at the C25 position of the 7-ketocholesterol side chain. A plausible synthetic route, based on related transformations, is proposed.

Experimental Protocol:

-

Protection of the 7-keto group: The 7-keto group is protected as a ketal to prevent its reduction in subsequent steps.

-

Side-chain modification: A terminal double bond is introduced into the side chain. This can be achieved through various methods, such as dehydration of a C25-hydroxylated intermediate or by building the side chain from a C-22 aldehyde. A more direct approach involves the formation of a bromohydrin from a terminal alkene.

-

Hydroxylation at C25: The terminal double bond is subjected to oxymercuration-demercuration or hydroboration-oxidation to introduce the hydroxyl group at the C25 position, following Markovnikov's rule.

-

Deprotection of the 7-keto group: The ketal protecting group is removed under acidic conditions to regenerate the 7-keto functionality.

-

Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC) or column chromatography.

Note: A Chinese patent suggests the existence of a "25-hydroxy-7-ketocholesterol derivative" as a starting material for synthesizing 25-hydroxy-7-dehydrocholesterol, indicating that synthetic routes to this class of molecules have been developed[8].

Enzymatic Approach for C25-Hydroxylation

An alternative to the chemical synthesis for the final hydroxylation step is the use of a regioselective enzyme.

Experimental Protocol:

-

Enzyme Source: Steroid C25 Dehydrogenase (S25DH) from Sterolibacterium denitrificans has been shown to catalyze the regioselective hydroxylation of sterols at the C25 position.

-

Reaction Conditions: The 7-ketocholesterol substrate is incubated with the purified S25DH enzyme or a whole-cell system in a suitable buffer containing an electron acceptor.

-

Extraction and Purification: The product is extracted from the reaction mixture using an organic solvent and purified by HPLC.

Quantitative Data for Enzymatic Hydroxylation:

| Substrate | Enzyme | Product | Reported Yield/Concentration | Reference |

| Cholesterol | S25DH | 25-hydroxycholesterol | 0.8 g/L | |

| Cholecalciferol | S25DH | 25-hydroxycholecalciferol | 1.4 g/L |

While the direct use of 7-ketocholesterol as a substrate for S25DH has not been explicitly detailed, the enzyme's activity on other sterols suggests it is a viable approach.

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

| Technique | Expected Observations |

| NMR Spectroscopy | 1H and 13C NMR spectra will confirm the presence of the 7-keto group and the 25-hydroxyl group, and the overall sterol backbone structure. |

| Mass Spectrometry | ESI-MS/MS analysis will show the molecular ion peak corresponding to the molecular weight of this compound and characteristic fragmentation patterns. |

| HPLC | Reversed-phase HPLC can be used to assess the purity of the final compound. |

Signaling Pathways and Biological Activity

The biological activity of this compound is likely a composite of the activities of 7-ketocholesterol and 25-hydroxycholesterol.

-

7-Ketocholesterol-mediated pathways: 7-ketocholesterol is a potent inducer of apoptosis and inflammation. It can activate signaling cascades involving reactive oxygen species (ROS) production, mitochondrial dysfunction, and caspase activation[2][9][10].

-

25-Hydroxycholesterol-mediated pathways: 25-hydroxycholesterol is a key regulator of cholesterol homeostasis through its interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs)[5][11]. It also plays a significant role in the immune response[4].

The combined molecule, this compound, may exhibit unique properties, potentially modulating the inflammatory and apoptotic effects of the 7-keto moiety through the metabolic regulatory functions of the 25-hydroxyl group. Both 7-ketocholesterol and 25-hydroxycholesterol have been shown to rapidly enhance ROS production in human neutrophils[12][13].

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathways

Caption: Potential signaling pathways of this compound.

References

- 1. rem.bioscientifica.com [rem.bioscientifica.com]

- 2. researchgate.net [researchgate.net]

- 3. rem.bioscientifica.com [rem.bioscientifica.com]

- 4. 25-Hydroxycholesterol, 7beta-hydroxycholesterol and 7-ketocholesterol upregulate interleukin-8 expression independently of Toll-like receptor 1, 2, 4 or 6 signalling in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol, 7-ketocholesterol and 25-hydroxycholesterol uptake studies and effect on 3-hydroxy-3-methylglutaryl-coenzyme A reductase activity in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. CN104910231B - A kind of synthetic method of 25-hydroxyl-7-DHC - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. 7-Keto-cholesterol and 25-hydroxy-1 cholesterol rapidly enhance ROS production in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

Application Note: Quantification of 7-keto-25-Hydroxycholesterol using a Validated LC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-keto-25-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, which is gaining interest as a potential biomarker in various physiological and pathological processes. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its roles in disease and for the development of novel therapeutics. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. The method utilizes a straightforward sample preparation procedure and offers excellent selectivity and sensitivity for high-throughput analysis in clinical research and drug development.

Experimental

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of ice-cold acetone (B3395972) containing an appropriate internal standard (e.g., d7-7-ketocholesterol).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column, providing good retention and peak shape for the analyte.

LC Parameters:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 60% B to 95% B over 5 min, hold at 95% B for 2 min, return to initial conditions |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection.

MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 417.3 | 399.3 | 15 |

| d7-7-ketocholesterol (IS) | 408.4 | 390.4 | 15 |

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Visualizations

Experimental Workflow

Inferred Signaling Pathway

The signaling pathway for this compound is not fully elucidated. However, based on the known effects of its parent compounds, 7-ketocholesterol (B24107) and 25-hydroxycholesterol, a potential pathway involving the induction of oxidative stress and inflammatory responses can be proposed.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in plasma. The method is sensitive, specific, and suitable for high-throughput analysis, making it a valuable tool for researchers and scientists in the field of drug development and clinical research. The provided protocols and data serve as a comprehensive guide for the implementation of this method in the laboratory.

Detecting 7-keto-25-Hydroxycholesterol in Cell Culture Supernatants: An Application Note and Protocol

Introduction

7-keto-25-hydroxycholesterol (7-KC-25-OHC) is an oxysterol, an oxidized derivative of cholesterol, that plays a significant role in various cellular processes. Its presence and concentration in cell culture supernatants can be indicative of cellular stress, inflammation, and apoptosis. Accurate detection and quantification of 7-KC-25-OHC are crucial for researchers in fields such as immunology, oncology, and neurobiology, as well as for professionals in drug development, to understand disease mechanisms and evaluate the effects of therapeutic agents. This document provides detailed protocols for the detection of 7-KC-25-OHC in cell culture supernatants using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Detection Methods

Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA is a highly sensitive immunoassay used for the quantification of small molecules like oxysterols. In this assay, 7-KC-25-OHC in the sample competes with a known amount of enzyme-labeled 7-KC-25-OHC for binding to a limited number of specific antibody-coated wells. The amount of enzyme-labeled oxysterol bound to the antibody is inversely proportional to the concentration of 7-KC-25-OHC in the sample. The subsequent addition of a substrate results in a colorimetric reaction, which can be measured spectrophotometrically to determine the concentration of 7-KC-25-OHC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method allows for the precise identification and quantification of 7-KC-25-OHC in complex mixtures like cell culture supernatants. The sample is first subjected to a separation process using an LC column. The eluted analyte is then ionized and fragmented in the mass spectrometer. Specific fragment ions of 7-KC-25-OHC are detected, providing high specificity and accurate quantification, even at very low concentrations.

Data Presentation

Table 1: Comparison of Detection Methods for this compound

| Feature | ELISA | LC-MS/MS |

| Principle | Competitive Immunoassay | Chromatographic Separation & Mass Detection |

| Sensitivity | High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) |

| Specificity | Good to High (potential cross-reactivity) | Very High (based on mass-to-charge ratio) |

| Throughput | High (96-well plate format) | Moderate to High (autosampler dependent) |

| Sample Volume | Low (50-100 µL) | Low to Moderate (10-500 µL) |

| Cost per Sample | Low to Moderate | High |

| Expertise | Minimal | Specialized |

Table 2: Example Quantitative Data of 7-ketocholesterol (B24107) in Macrophage Cell Culture

| Cell Line | Treatment | Concentration (µg/mL) | Method |

| RAW264.7 | Control (vehicle) | Not Detected | LC-MS/MS |

| RAW264.7 | 7-ketocholesterol (5 µg/mL) for 24h | 5.0 (exogenous) | LC-MS/MS[1] |

| RAW264.7 | 7-ketocholesterol (10 µg/mL) for 24h | 10.0 (exogenous) | LC-MS/MS[1] |

| THP-1 Macrophages | Untreated | Endogenous levels detected | LC-MS/MS[2][3] |

| THP-1 Macrophages | Treated with 7-ketocholesterol | Increased intracellular levels | LC-MS/MS[4] |

Experimental Protocols

Protocol 1: Quantification of this compound using Competitive ELISA

This protocol is a representative example based on the principles of commercially available competitive ELISA kits for oxysterols.

Materials and Reagents:

-

96-well microplate coated with a capture antibody specific for 7-KC-25-OHC

-

7-KC-25-OHC standard

-

Cell culture supernatant samples

-

7-KC-25-OHC conjugated to Horseradish Peroxidase (HRP)

-

Assay buffer

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample and Standard Preparation:

-

Prepare a serial dilution of the 7-KC-25-OHC standard in assay buffer to create a standard curve.

-

Centrifuge cell culture supernatants at 1000 x g for 15 minutes to remove cellular debris.

-

-

Assay Procedure:

-

Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

-

Add 50 µL of 7-KC-25-OHC-HRP conjugate to each well.

-

Incubate the plate for 2 hours at room temperature on a shaker.

-

Wash the plate three times with 200 µL of wash buffer per well.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 7-KC-25-OHC in the samples by interpolating their absorbance values from the standard curve.

-

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol is a generalized procedure based on established methods for oxysterol analysis.[2][5]

Materials and Reagents:

-

Cell culture supernatant samples

-

Internal standard (e.g., d7-labeled 7-ketocholesterol)

-

Solvents for extraction (e.g., methanol (B129727), dichloromethane)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with formic acid, acetonitrile (B52724) with formic acid)

Procedure:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Thaw cell culture supernatant samples on ice.

-

Add a known amount of the internal standard to each sample.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.